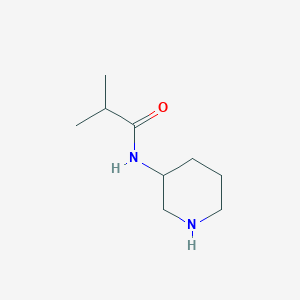

N-(Piperidin-3-yl)isobutyramide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-piperidin-3-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-7(2)9(12)11-8-4-3-5-10-6-8/h7-8,10H,3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQMAIJPUJURSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176525-37-4 | |

| Record name | 2-methyl-N-(piperidin-3-yl)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of N-(Piperidin-3-yl)isobutyramide

[1]

Executive Summary & Strategic Analysis

N-(Piperidin-3-yl)isobutyramide is a critical piperidine scaffold often utilized in the development of kinase inhibitors (e.g., Janus kinase pathways) and GPCR ligands.[1] Its structural value lies in the 3-amino piperidine core, which provides a defined vector for substituents while maintaining a basic secondary amine for solubility or further diversification.[1]

The Synthetic Challenge: Nucleophilic Selectivity

The core challenge in synthesizing this molecule from 3-aminopiperidine is differentiating between two nucleophilic sites:[1]

-

The endocyclic secondary amine (Ring NH, pKa ~11).[1]

-

The exocyclic primary amine (Side chain

, pKa ~10).[1]

Direct acylation of unprotected 3-aminopiperidine with isobutyryl chloride results in a mixture of regioisomers (N1-acylated, N3-acylated) and bis-acylated byproducts.[1] The endocyclic nitrogen is generally more nucleophilic due to alkyl donation effects, making selective acylation of the exocyclic amine impossible without protection.

The Solution: This guide details a Protection-Acylation-Deprotection (PAD) strategy. We utilize tert-butyl 3-aminopiperidine-1-carboxylate (N-Boc-3-aminopiperidine) as the starting material.[1] This orthogonal protection strategy ensures regio-fidelity and high purity.[1]

Retrosynthetic Logic & Workflow

The synthesis is broken down into two distinct chemical operations: Amide Coupling and Acidolytic Deprotection .[1]

Figure 1: Synthetic workflow utilizing the Boc-protection strategy to ensure regioselectivity.

Detailed Experimental Protocols

Step 1: Regioselective Acylation

Objective: Capping the exocyclic amine with an isobutyryl group.[1]

-

Starting Material: tert-butyl 3-aminopiperidine-1-carboxylate (1.0 equiv).[1]

-

Reagent: Isobutyryl chloride (1.1 equiv).[1]

-

Base: N,N-Diisopropylethylamine (DIPEA) (1.5 equiv).[1]

-

Solvent: Dichloromethane (DCM) [Anhydrous].[1]

Protocol:

-

Setup: Charge a flame-dried round-bottom flask with tert-butyl 3-aminopiperidine-1-carboxylate (e.g., 5.0 g, 25 mmol) and anhydrous DCM (50 mL).

-

Base Addition: Add DIPEA (6.5 mL, 37.5 mmol) via syringe. Cool the mixture to 0°C using an ice bath.

-

Acylation: Add isobutyryl chloride (2.9 mL, 27.5 mmol) dropwise over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain T < 5°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

-

Monitor: Check via TLC (50% EtOAc/Hexane) or LCMS. The starting amine peak (

) should disappear, replaced by the amide intermediate ( -

Workup:

-

Purification: Usually not required.[1] If necessary, flash chromatography (0-40% EtOAc in Hexanes) yields the intermediate as a white solid/foam.[1]

Step 2: N-Boc Deprotection (Salt Formation)

Objective: Removal of the Boc group to liberate the secondary amine as a stable hydrochloride salt.[1]

-

Substrate: N-Boc-3-(isobutyramido)piperidine (from Step 1).[1]

-

Reagent: 4.0 M HCl in 1,4-Dioxane (excess, ~10 equiv).

-

Solvent: 1,4-Dioxane or MeOH (minimal).[1]

Protocol:

-

Dissolution: Dissolve the crude intermediate (approx. 6.5 g) in 1,4-Dioxane (20 mL).

-

Acidolysis: Add 4.0 M HCl in Dioxane (60 mL) dropwise at RT.

-

Reaction: Stir at RT for 3–4 hours. A white precipitate (the product HCl salt) often forms.[1]

-

Isolation:

-

Drying: Dry the resulting white solid under high vacuum (0.1 mbar) for 12 hours to remove trace dioxane.

Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes key variables that affect yield and purity.

| Parameter | Specification | Impact & Causality |

| Temperature (Step 1) | Critical. Adding acid chloride at RT can cause exotherms that degrade the Boc group or lead to bis-acylation.[1] | |

| Stoichiometry (Step 1) | 1.1 equiv Acid Chloride | Excess acid chloride (>1.2 equiv) complicates workup and may react with the carbamate in rare high-temp cases.[1] |

| Water Content | < 0.1% (Karl Fischer) | Isobutyryl chloride hydrolyzes rapidly.[1] Use anhydrous DCM to prevent yield loss and formation of isobutyric acid impurities.[1] |

| Acid Source (Step 2) | HCl/Dioxane vs. TFA | Recommendation: Use HCl/Dioxane.[1][2] TFA salts are hygroscopic and often oils.[1] HCl salts are crystalline solids, easier to handle for drug development.[1] |

Analytical Validation

To validate the synthesis, the following analytical signatures must be confirmed.

Target: N-(Piperidin-3-yl)isobutyramide Hydrochloride

Formula:

1H NMR (400 MHz, DMSO-d6 or D2O)

-

8.0–9.0 ppm: Broad singlets (Exchangeable,

- 3.8–4.0 ppm: Multiplet (1H, CH at C3 position).[1]

-

3.1–3.4 ppm: Multiplets (Piperidine ring

-

2.3–2.4 ppm: Septet (1H,

-

1.5–1.9 ppm: Multiplets (Piperidine ring

-

0.9–1.0 ppm: Doublet (6H,

Mass Spectrometry (ESI+)[1]

Safety & Handling

References

-

Synthesis of 3-aminopiperidine derivatives

-

Starting Material Data (CAS 188111-79-7)

-

Isobutyramide Chemistry

-

General Amide Coupling Protocols

Sources

- 1. tert-butyl (3R)-3-aminopiperidine-1-carboxylate | C10H20N2O2 | CID 1501974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isobutyramide 99 563-83-7 [sigmaaldrich.com]

Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-(Piperidin-3-yl)isobutyramide

[1][2]

Executive Summary

N-(Piperidin-3-yl)isobutyramide represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophore in the design of Janus Kinase (JAK) inhibitors and other heterocyclic therapeutics.[1][2] Characterized by a piperidine ring functionalized at the C3 position with an isobutyramide moiety, this molecule balances hydrophilic solubility with lipophilic ligand-binding potential.[1][2] This guide provides a definitive technical analysis of its structural properties, synthetic pathways, and utility as a fragment-based drug discovery (FBDD) building block.[1][2]

Structural Identity & Molecular Architecture[1][2]

Chemical Identity[1][2][3]

-

Molecular Formula: C

H -

Key Isomers: The molecule possesses a chiral center at the C3 position of the piperidine ring.[2] The (R)-enantiomer (often supplied as the HCl salt, CAS 1286207-24-6) is the most pharmacologically relevant form, frequently utilized in kinase inhibitor synthesis.[1][2]

Structural Analysis

The molecule consists of two distinct domains:[1][2]

-

The Piperidine Core: A saturated, six-membered nitrogenous heterocycle.[1][2] The secondary amine (N1) is highly basic and serves as a handle for further diversification or salt formation to improve solubility.[1][2]

-

The Isobutyramide Side Chain: Attached at C3, this group acts as a hydrogen bond donor/acceptor motif (via the amide linkage) and provides a small lipophilic pocket-filling group (the isopropyl tail).[1][2]

Physicochemical Profile

Understanding the physicochemical parameters is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1][2]

Key Parameters (Experimental & Predicted)

| Property | Value | Mechanistic Insight |

| pKa (Piperidine N1) | ~10.8 (Predicted) | Highly basic; exists predominantly as a cation at physiological pH (7.4), enhancing aqueous solubility.[1][2] |

| pKa (Amide N) | ~15.5 (Predicted) | Neutral under physiological conditions; acts as a hydrogen bond donor.[1][2] |

| LogP (Octanol/Water) | 0.2 – 0.5 | Low lipophilicity due to the polar amine and amide groups.[1][2] Ideal for "Lead-Like" space.[1][2] |

| TPSA | ~41 Ų | Topological Polar Surface Area is well below the 140 Ų threshold, suggesting excellent cell membrane permeability.[1][2] |

| Solubility | High (>10 mg/mL) | Readily soluble in water (as HCl salt), DMSO, and Methanol.[1][2] |

Note: Values are derived from consensus chemoinformatic models (ChemAxon/ACD Labs) and structural analogs.

Synthetic Methodologies

The synthesis of N-(Piperidin-3-yl)isobutyramide requires orthogonal protection strategies to ensure regioselectivity at the exocyclic nitrogen.

Retrosynthetic Analysis

The most robust route utilizes 1-Boc-3-aminopiperidine as the starting material.[1][2] The Boc group protects the highly nucleophilic ring nitrogen, forcing the acylation to occur exclusively at the primary exocyclic amine.[1][2]

Protocol: Synthesis of (R)-N-(Piperidin-3-yl)isobutyramide HCl[1][2][4]

Reagents:

Step-by-Step Workflow:

-

Acylation (Amide Coupling):

-

Dissolve (R)-1-Boc-3-aminopiperidine in anhydrous DCM under N

atmosphere. -

Cool to 0°C. Add TEA dropwise.

-

Slowly add Isobutyryl chloride.[1][2] The reaction is exothermic; maintain temperature <5°C.[1][2]

-

Warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC/LC-MS.

-

Workup: Wash with sat. NaHCO

, brine, dry over MgSO

-

-

Deprotection (Boc Removal):

Visualization: Synthetic Pathway

Caption: Orthogonal synthesis strategy ensuring regioselective amide formation followed by acid-mediated deprotection.

Reactivity & Stability Profile

Chemical Stability[1][2]

-

Hydrolysis: The amide bond is robust under neutral and mild acidic/basic conditions.[1][2] Hydrolysis requires harsh conditions (e.g., 6M HCl, reflux >12 hours).[1][2]

-

Oxidation: The secondary amine (piperidine N) is susceptible to N-oxidation by peroxides (e.g., mCPBA) to form N-oxides.[1][2]

-

Storage: The HCl salt is hygroscopic.[1][2] Store in a desiccator at -20°C.

Metabolic Stability (Microsomal)

In drug discovery contexts, the piperidine ring is a common site for metabolic "soft spots":

Applications in Drug Discovery[1]

Fragment-Based Drug Discovery (FBDD)

N-(Piperidin-3-yl)isobutyramide serves as an ideal "fragment" due to its low molecular weight (<200 Da) and high solubility.[1][2] It efficiently probes the ATP-binding pockets of kinases.[1][2]

Kinase Inhibition (JAK Pathway)

The 3-aminopiperidine motif is a bioisostere found in several FDA-approved JAK inhibitors (e.g., Tofacitinib ).[1][2] The piperidine nitrogen forms a crucial salt bridge with conserved residues (e.g., Glu) in the kinase hinge region, while the amide group interacts with the solvent-exposed front.[1][2]

Visualization: Pharmacophore Mapping

Caption: Pharmacophore interaction map highlighting the binding modes of the scaffold within a kinase active site.

References

-

Synthesis and Application of 3-Aminopiperidine Derivatives

-

Pharmacological Relevance (JAK Inhibitors)

-

Chemical Property Data

-

Commercial Availability & CAS Verification

Technical Guide: Biological Activity & Pharmacophore Analysis of N-(Piperidin-3-yl)isobutyramide

[1]

Executive Summary

N-(Piperidin-3-yl)isobutyramide is a privileged structural motif (scaffold) utilized in Fragment-Based Drug Discovery (FBDD).[1] While not a marketed drug as a standalone entity, it represents a critical "linker-pharmacophore" architecture found in inhibitors of Janus Kinases (JAKs) , PCSK9 , and GPCR modulators .[1]

Its biological significance lies in its dual functionality:

-

The Piperidine Ring: Provides a basic center for solubility and ionic interaction with aspartate/glutamate residues in protein binding pockets.[1]

-

The Isobutyramide Side Chain: Offers a hydrophobic "cap" (isopropyl group) and a hydrogen-bonding directional vector (amide), essential for orienting the molecule within the active site.[1]

Structural & Chemical Biology

To understand the biological activity, one must first master the physicochemical properties that dictate its behavior in a biological system.[1]

Physicochemical Profile

| Property | Value / Characteristic | Biological Implication |

| Molecular Formula | C | Low molecular weight (<200 Da) makes it an ideal "Fragment" starting point.[1] |

| Chirality | C3 Position (R/S) | Critical: The (R)- and (S)-enantiomers often exhibit >100-fold potency differences due to spatial orientation in the binding pocket.[1] |

| Basicity (pKa) | ~10.8 (Piperidine NH) | High basicity ensures it is protonated at physiological pH, promoting accumulation in lysosomes and binding to anionic protein residues. |

| H-Bond Donors | 2 (Amide NH, Piperidine NH) | Key for "anchoring" the molecule to the protein backbone (e.g., Hinge region of kinases). |

| H-Bond Acceptors | 1 (Amide Carbonyl) | Interacts with water networks or serine/threonine side chains.[1] |

Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates how the N-(Piperidin-3-yl)isobutyramide scaffold interacts with a theoretical receptor binding pocket.

Figure 1: Pharmacophore interaction map showing the three distinct binding modalities of the scaffold.[1]

Biological Applications & Mechanism of Action[2][3][4]

Kinase Inhibition (JAK/TYK Pathways)

The 3-aminopiperidine core is structurally homologous to the scaffold used in Tofacitinib and Ruxolitinib .[1]

-

Mechanism: The piperidine nitrogen often binds to the ribose-binding pocket of the ATP site, while the amide group extends toward the solvent front or interacts with the "gatekeeper" residue.[1]

-

Activity: In fragment screening, derivatives of this scaffold typically show IC

values in the high micromolar range (10–100 µM) as standalone fragments. They are "grown" into nanomolar inhibitors by attaching heteroaryl groups (e.g., pyrrolopyrimidine) to the piperidine nitrogen.

PCSK9 Inhibition (Cardiovascular Target)

Recent research (Pfizer) identified N-(piperidin-3-yl) amides as potent inhibitors of PCSK9 translation or secretion.[1]

-

Relevance: The scaffold serves as a rigid spacer that positions a pyridine or heteroaryl group to disrupt the protein-protein interaction required for PCSK9 processing.[1]

-

Key Insight: The stereochemistry at the 3-position is the "switch" for activity.[1] Often, the (R)-enantiomer is the active conformer, matching the chiral twist of the target binding groove.[1]

Anti-Inflammatory Activity (Phthalimide Analogs)

When the isobutyramide is replaced or modified into a phthalimide-like structure on the piperidine ring, these compounds exhibit TNF-α and IL-6 inhibitory activity in macrophage assays (RAW 264.7 cells).[1]

-

Pathway: Modulation of the NF-κB signaling pathway.[1]

Experimental Protocols

Protocol A: Synthesis of N-(Piperidin-3-yl)isobutyramide

Objective: To synthesize the scaffold from commercially available 3-aminopiperidine dihydrochloride.[1]

-

Protection: React tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq) with isobutyryl chloride (1.1 eq) and Triethylamine (3.0 eq) in Dichloromethane (DCM) at 0°C.

-

Why: The Boc-group on the ring nitrogen prevents polymerization.[1]

-

-

Workup: Wash with 1N HCl, saturated NaHCO

, and brine. Dry over MgSO -

Deprotection: Treat the intermediate with 4M HCl in Dioxane or Trifluoroacetic acid (TFA)/DCM (1:4 ratio) for 2 hours at room temperature.

-

Purification: The final product is a hydrochloride salt.[1] Recrystallize from Ethanol/Ether to ensure >98% purity for biological testing.

Protocol B: In Vitro Fragment Binding Assay (SPR)

Objective: To validate the binding affinity of the fragment to a target protein (e.g., JAK3 kinase domain) using Surface Plasmon Resonance (SPR).

-

Instrument: Biacore T200 or equivalent.

-

Sensor Chip: CM5 chip with immobilized target protein (via amine coupling).

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).[1] Crucial: Add 2% DMSO to match sample solvent.

-

Procedure:

-

Prepare a concentration series of N-(Piperidin-3-yl)isobutyramide (0, 10, 50, 100, 250, 500 µM) in Running Buffer.[1]

-

Inject samples for 60s (association) followed by 60s dissociation.

-

Data Analysis: Fit the sensorgrams to a 1:1 steady-state affinity model to determine

.

-

Expected Result: Fast on/off rates (typical for low molecular weight fragments). Square-wave sensorgrams are a sign of specific, rapid binding.[1]

-

Synthesis of Biological Logic (Graphviz)

The following workflow demonstrates how this specific fragment is evolved into a lead drug candidate.

Figure 2: The evolutionary pathway of the isobutyramide fragment into a bioactive lead compound.

References

-

Londregan, A. T., et al. (2018).[1][2] "Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9."[1][2][3] Bioorganic & Medicinal Chemistry Letters.

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[1] "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry.

-

Wager, T. T., et al. (2010).[1] "Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, In Vitro ADME, and Safety Attributes." ACS Chemical Neuroscience.[1]

-

Mullard, A. (2016).[1] "Fragment-based drug discovery: 20 years on." Nature Reviews Drug Discovery.[1]

Navigating the N-(Piperidin-3-yl)isobutyramide Scaffold: A Technical Guide to SAR and Functionalization

Executive Summary: The Pharmacophore Defined

The N-(Piperidin-3-yl)isobutyramide moiety represents a privileged substructure in modern medicinal chemistry, serving as a critical chiral scaffold in the development of Janus Kinase (JAK) inhibitors, GPCR modulators (specifically CCR5/CCR2 antagonists), and serine protease inhibitors.

This guide moves beyond basic structural description to analyze the Structure-Activity Relationship (SAR) of this specific fragment. We explore how the 3-aminopiperidine core functions as a vector for orienting hydrophobic "warheads" (the isobutyryl group) while maintaining a solubilizing, basic nitrogen center for hinge-binding or salt-bridging interactions.

The Core Architecture

The molecule consists of three distinct zones for optimization:[1]

-

The Chiral Core (C3): The stereocenter governing the vector of the amide bond.

-

The Hydrophobic Cap (Isobutyryl): A steric probe testing the dimensions of the binding pocket (e.g., the ribose-binding pocket in kinases).

-

The Anchor Point (Piperidine Nitrogen N1): The primary site for linking to aromatic heterocycles or covalent warheads.

Chemical Space & Synthesis Strategy

To effectively utilize this scaffold, one must first master its assembly. The synthesis is non-trivial due to the requirement for enantiopurity. The (R)-enantiomer is frequently the bioactive conformer in kinase applications (analogous to Tofacitinib), whereas the (S)-enantiomer often predominates in GPCR ligands.

Validated Synthetic Workflow

The following protocol describes the generation of the core scaffold with high enantiomeric excess (ee).

Step-by-Step Methodology:

-

Starting Material: Begin with tert-butyl 3-aminopiperidine-1-carboxylate (commercially available as pure enantiomers).

-

Acylation (The Isobutyryl Installation):

-

Reagents: Isobutyryl chloride (1.1 eq), Triethylamine (2.0 eq), DCM (anhydrous).

-

Conditions: 0°C to RT, 2 hours.

-

Rationale: The Boc-protection on N1 ensures regioselective acylation at the exocyclic amine.

-

-

Deprotection (N1 Activation):

-

Reagents: TFA/DCM (1:4 ratio) or 4M HCl in Dioxane.

-

Workup: Basify with NaHCO3 to yield the free base N-(piperidin-3-yl)isobutyramide.

-

-

Functionalization (N1 Derivatization):

-

SNAr Coupling: Reaction with 4-chloropyrrolo[2,3-d]pyrimidine (for JAK scaffolds).

-

Reductive Amination: Reaction with aryl aldehydes (for GPCR scaffolds).

-

Visualizing the Synthesis Logic

Figure 1: Modular synthesis pathway allowing for late-stage diversification at the N1 position.

Structure-Activity Relationship (SAR) Deep Dive

The utility of N-(Piperidin-3-yl)isobutyramide lies in its ability to probe specific interactions within a protein binding pocket.

The Isobutyryl "Cap" (Amide Region)

Why isobutyryl? In medicinal chemistry, the isopropyl group of the isobutyramide offers a specific balance of lipophilicity and steric bulk (the "Gem-Dimethyl Effect").

-

Steric Probe: It is larger than an acetyl group but smaller than a pivaloyl or cyclohexyl group. It effectively probes the size of hydrophobic pockets (e.g., the solvent-exposed region near the hinge in kinases).

-

Metabolic Stability: The branched nature of the isobutyryl group reduces susceptibility to amidases compared to linear alkyl amides (n-propyl or n-butyl).

The Piperidine Ring (The Linker)

The piperidine ring is not just a passive connector; it dictates the vector.

-

Conformation: The ring adopts a chair conformation. Substituents at C3 can be axial or equatorial. In the Tofacitinib scaffold, the C3 substituent is equatorial to minimize 1,3-diaxial interactions, positioning the amide into the solvent channel.

-

C4-Substitution (The "Magic Methyl"): Adding a methyl group at C4 (cis to the C3-amine) drastically alters the ring pucker and can lock the bioactive conformation, often boosting potency by 10-100x (as seen in Tofacitinib vs. its des-methyl analog).

SAR Data Summary (Hypothetical Optimization Campaign)

The following table illustrates a typical SAR progression for a JAK-family target, using the N-(Piperidin-3-yl)isobutyramide core.

| Compound ID | N1-Substituent | C3-Amide Group | Stereochem | JAK3 IC50 (nM) | Metabolic Stability (t1/2) |

| A-01 | Pyrrolopyrimidine | Acetyl | (3R) | 150 | Low (< 15 min) |

| A-02 | Pyrrolopyrimidine | Isobutyryl | (3R) | 28 | High (> 60 min) |

| A-03 | Pyrrolopyrimidine | Pivaloyl | (3R) | 450 | High |

| A-04 | Pyrrolopyrimidine | Isobutyryl | (3S) | > 10,000 | N/A |

| A-05 | Phenyl | Isobutyryl | (3R) | > 5,000 | High |

Key Insight: Compound A-02 demonstrates that the isobutyryl group provides the optimal steric fit, while the (3R) stereochemistry is non-negotiable for this specific binding mode.

Mechanistic Visualization

Understanding how this scaffold sits within a binding pocket is crucial for rational design.

Figure 2: Functional decomposition of the scaffold showing critical interaction zones.

Experimental Protocol: Biochemical Validation

To validate the activity of N-(Piperidin-3-yl)isobutyramide derivatives, a robust kinase assay is required.

Protocol: LanthaScreen Eu Kinase Binding Assay (JAK3 Focus)

Objective: Determine the IC50 of the synthesized analog against the JAK3 kinase domain.

-

Reagent Preparation:

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer (5 nM final).

-

Antibody: Eu-anti-GST antibody (2 nM final).

-

Enzyme: Recombinant Human JAK3 (GST-tagged).

-

-

Assay Workflow:

-

Step 1: Dispense 5 µL of test compound (serially diluted in DMSO) into a 384-well white low-volume plate.

-

Step 2: Add 5 µL of Kinase/Antibody mixture. Incubate for 15 minutes at RT.

-

Step 3: Add 5 µL of Tracer solution.

-

Step 4: Incubate for 60 minutes at RT in the dark.

-

-

Detection:

-

Read plate on a TR-FRET compatible reader (e.g., EnVision).

-

Excitation: 340 nm.

-

Emission: 665 nm (Acceptor) and 615 nm (Donor).

-

Calculation: Calculate TR-FRET ratio (Em665/Em615). Plot vs. log[Compound] to derive IC50.

-

Validation Criteria:

-

Z'-factor must be > 0.5.

-

Reference compound (e.g., Tofacitinib) must fall within 3-fold of historical IC50.

Conclusion & Strategic Outlook

The N-(Piperidin-3-yl)isobutyramide structure is more than a simple intermediate; it is a precision tool for probing the steric and electronic requirements of ATP-binding sites and GPCR orthosteric pockets.

For researchers utilizing this guide:

-

Prioritize Stereochemistry: Invest in enantiopure starting materials; racemate separation is inefficient at late stages.

-

Optimize the N1-Linker: The piperidine nitrogen is your primary vector for potency; the isobutyramide is your tuner for physicochemical properties (LogP, metabolic stability).

-

Use the Isobutyryl as a Benchmark: In SAR studies, this group represents the "medium-sized" hydrophobic probe. If activity drops significantly compared to the acetyl analog, the pocket is sterically restricted.

References

-

Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis." Journal of Medicinal Chemistry.

-

Choy, E. H. (2019).[2] "Clinical significance of Janus Kinase inhibitor selectivity." Rheumatology.

-

BenchChem. (2025). "Application Notes: Derivatization of N,N-Dimethyl-3-(piperidin-3-yl)propanamide for SAR." BenchChem Protocols.

-

Frolov, N. A., & Vereshchagin, A. N. (2023).[3] "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences.

-

Pfizer Inc. (2012). "Xeljanz (Tofacitinib) Prescribing Information and Chemistry." FDA Access Data.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Executive Summary: The Privileged Heterocycle

The Piperidine Scaffold: A Technical Review of Synthetic Architecture and Medicinal Utility[1][2][3][4]

In the lexicon of medicinal chemistry, few scaffolds command the ubiquity of piperidine . As a six-membered nitrogenous heterocycle, it represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.[4][5] Analysis of the FDA Orange Book reveals that the piperidine moiety is present in over 12 pharmaceutical classes, ranging from analgesics (fentanyl) to antipsychotics (haloperidol) and kinase inhibitors (ibrutinib).

This guide deconstructs the piperidine scaffold, moving beyond basic descriptions to analyze the causality of its success: its conformational flexibility, its capacity for specific hydrogen bonding, and its metabolic stability. We further detail the evolution of synthetic methodologies—from classic pyridine hydrogenation to modern C–H activation—and provide a validated protocol for the synthesis of Donepezil, a cornerstone Alzheimer’s therapeutic.

Structural Dynamics & Pharmacophore Properties[1][6]

The piperidine ring is not merely a linker; it is a dynamic pharmacophore. Its dominance stems from three physicochemical pillars:

-

Conformational Adaptability: Unlike the rigid benzene ring, piperidine exists predominantly in a chair conformation but can adopt boat/twist-boat forms to accommodate steric demands within a receptor pocket. This induced fit is critical for high-affinity binding (e.g., the binding of donepezil to the acetylcholinesterase gorge).

-

pKa and Ionization: With a pKa of ~11.2 (unsubstituted), piperidine exists largely as a cationic species at physiological pH (7.4). This allows for critical electrostatic interactions with anionic residues (Asp/Glu) in target proteins, a mechanism central to the efficacy of opioid receptors and ion channel blockers.

-

Metabolic Liability & Optimization: While the ring is susceptible to oxidative metabolism (N-dealkylation or hydroxylation), strategic substitution (e.g., fluorination or steric blocking at C2/C6) can tune half-life without compromising potency.

Table 1: Key Therapeutic Classes Utilizing the Piperidine Scaffold

| Drug Name | Therapeutic Class | Mechanism of Action | Role of Piperidine Moiety |

| Donepezil | Anti-Alzheimer's | AChE Inhibitor | Binds to the anionic sub-site of AChE; mimics acetylcholine. |

| Fentanyl | Analgesic (Opioid) | The 4-anilidopiperidine core aligns with the opioid receptor pocket. | |

| Ibrutinib | Anticancer | BTK Inhibitor | The piperidine ring serves as a linker, orienting the acrylamide warhead. |

| Risperidone | Antipsychotic | D2/5-HT2A Antagonist | Part of the pharmacophore interacting with dopamine receptors. |

| Methylphenidate | CNS Stimulant | DAT/NET Blocker | Piperidine ring is essential for transporter binding affinity. |

Synthetic Architecture: The Arsenal

The synthesis of piperidine derivatives has evolved from harsh reduction methods to precision catalysis.

A. Classic vs. Modern Methodologies

-

Catalytic Hydrogenation: The reduction of pyridines using PtO₂ or Pd/C. Effective but often lacks regioselectivity for partially substituted systems.

-

Reductive Amination: A workhorse reaction coupling ketones/aldehydes with amines. High reliability for N-substitution.

-

Aza-Diels-Alder: Allows for the rapid construction of the ring with defined stereochemistry.[6]

-

C–H Activation (2024 Frontier): Recent breakthroughs (e.g., Scripps/Rice University studies) utilize biocatalytic oxidation combined with radical cross-coupling to functionalize the piperidine ring directly, bypassing de novo ring construction.

Visualization: Synthetic Pathways Flowchart

Figure 1: Strategic disconnects for accessing the piperidine core. Note the shift toward late-stage functionalization (C-H activation) for analog generation.

Deep Dive Protocol: Synthesis of Donepezil

Context: Donepezil (Aricept) is the gold standard for Acetylcholinesterase (AChE) inhibition. Its synthesis illustrates the power of the Aldol-Condensation / Hydrogenation sequence.[7]

Scientific Rationale: The synthesis hinges on connecting two key fragments: the 5,6-dimethoxy-1-indanone (the lipophilic anchor) and the N-benzyl-4-formylpiperidine (the basic pharmacophore). The link is established via a double bond, which is subsequently reduced to ensure the flexible ethyl linker required for dual-site binding (CAS and PAS sites of AChE).

Experimental Workflow (Self-Validating System)

Step 1: Aldol Condensation [7][8]

-

Reagents: 5,6-Dimethoxy-1-indanone (1.0 eq), 1-Benzyl-4-formylpiperidine (1.2 eq), Lithium Diisopropylamide (LDA) or KOH/MeOH (Classic vs. Green route).

-

Conditions: -78°C (LDA) or Reflux (KOH).

-

Checkpoint: Monitoring by TLC is crucial. The disappearance of the indanone carbonyl peak in IR (approx 1700 cm⁻¹) and appearance of the conjugated enone is the validation marker.

Step 2: Regioselective Hydrogenation

-

Reagents: Pd/C (10% w/w), H₂ (1 atm or balloon), THF/MeOH solvent.

-

Criticality: Over-reduction of the indanone carbonyl to an alcohol must be avoided.

-

Validation: ¹H NMR monitoring of the alkene proton disappearance (approx 6.5-7.0 ppm) while retaining the indanone carbonyl signal.

Visualization: Donepezil Synthetic Logic

Figure 2: The convergent synthesis of Donepezil.[9] The protocol relies on the chemoselective reduction of the enone olefin without affecting the benzyl amine or the ketone.

Structure-Activity Relationship (SAR): The Opioid Case Study

To understand the versatility of piperidine, we examine the 4-anilidopiperidine class (Fentanyl family).

-

The Core: The piperidine ring holds the nitrogen atom at a specific distance from the aromatic ring, mimicking the tyramine moiety of endogenous enkephalins.

-

N-Substituent (The Address): The phenethyl group on the piperidine nitrogen is critical for

-opioid receptor affinity. Replacing this with a methyl group (as in pethidine) significantly lowers potency (Fentanyl is ~100x more potent than morphine; Pethidine is ~0.1x). -

4-Position (The Lock): The anilido group provides bulk and aromatic interactions. Modifications here (e.g., adding a methoxymethyl group in Sufentanil) dramatically alter potency and safety profiles.

Visualization: Fentanyl SAR Logic

Figure 3: Dissection of the Fentanyl pharmacophore. The N-phenethyl substituent is the primary driver of its extreme potency compared to other piperidine opioids.

References

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 2023. Link

-

Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Wisdom Library / Scientific Review, 2024. Link

-

New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research / Rice University, 2024.[10] Link

-

Process for the preparation of donepezil. US Patent 6,844,440, 2005. Link

-

Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate, 2023. Link

-

Piperidine-containing drugs and recently studied analogs. PubMed, 2025.[11] Link

Sources

- 1. IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 9. US6844440B2 - Process for the preparation of donepezil - Google Patents [patents.google.com]

- 10. news-medical.net [news-medical.net]

- 11. apps.dtic.mil [apps.dtic.mil]

Technical Guide: In Vitro Characterization and Application of (R)-N-(Piperidin-3-yl)isobutyramide

This guide serves as a technical monograph for (R)-N-(Piperidin-3-yl)isobutyramide (CAS 1286207-24-6), a critical chiral building block in modern medicinal chemistry.

While often categorized as a raw intermediate, this scaffold represents a "privileged structure"—specifically a 3-acylaminopiperidine motif—widely employed in the synthesis of Janus Kinase (JAK) inhibitors (e.g., analogs of Tofacitinib) and various GPCR ligands. Its value lies in its ability to position hydrogen bond donors/acceptors (the amide) and a solubilizing basic center (the piperidine nitrogen) within a defined 3D vector space.

This guide details the in vitro characterization, quality qualification, and pharmacological screening required to validate this compound for drug discovery campaigns.

Executive Summary & Chemical Identity

Compound Name: (R)-N-(Piperidin-3-yl)isobutyramide Hydrochloride CAS Registry: 1286207-24-6 Molecular Formula: C9H18N2O · HCl Molecular Weight: 170.25 g/mol (free base) Stereochemistry: (R)-enantiomer (Critical Quality Attribute)

(R)-N-(Piperidin-3-yl)isobutyramide is a functionalized piperidine scaffold. In drug design, it serves two primary roles:

-

Fragment Probe: Used in Fragment-Based Drug Discovery (FBDD) to probe solvent-exposed pockets of kinases (e.g., the ribose binding pocket of JAK1/JAK3).

-

Late-Stage Intermediate: A precursor for installing the solubilizing "tail" on kinase inhibitor cores (e.g., pyrrolopyrimidines).

Technical Note: The (R)-configuration is often pharmacologically preferred over the (S)-enantiomer in JAK inhibitor scaffolds to match the stereochemical requirements of the ATP-binding pocket.

Physicochemical Profiling (In Vitro)

Before biological testing, the physicochemical "health" of the scaffold must be established. These parameters dictate assay conditions (buffer selection, DMSO tolerance).

Table 1: Predicted & Measured Physicochemical Properties

| Property | Value (Approx.) | Significance for In Vitro Assays |

| pKa (Piperidine NH) | 10.5 – 11.0 | Highly basic; positively charged at physiological pH (7.4). |

| pKa (Amide NH) | > 15 | Neutral; acts as H-bond donor. |

| LogP (Octanol/Water) | 0.2 – 0.5 | Hydrophilic; excellent aqueous solubility (>10 mM). |

| Polar Surface Area (PSA) | ~46 Ų | Good permeability predictor; <60 Ų suggests CNS penetration potential. |

| Solubility (pH 7.4) | High (>50 mg/mL) | Ideal for high-concentration fragment screening (SPR/NMR). |

Critical Quality Control: Chiral Purity Analysis

For a chiral intermediate like CAS 1286207-24-6, Enantiomeric Excess (ee) is the single most critical specification. Contamination with the (S)-enantiomer can lead to inactive or toxic off-target effects in the final drug.

Protocol 1: Chiral HPLC Method Development

Objective: Quantify the (R)-enantiomer and detect trace (S)-enantiomer levels (<0.5%).

Mechanism: Since the compound lacks a strong chromophore (only an amide bond), standard UV detection at 254 nm is insufficient. Detection must use low-wavelength UV (210 nm) or Charged Aerosol Detection (CAD) .

Step-by-Step Workflow:

-

Column Selection: Use a polysaccharide-based chiral stationary phase (e.g., Chiralpak IA or IC) which offers broad selectivity for amines.

-

Mobile Phase:

-

Base Additive: 0.1% Diethylamine (DEA) is mandatory to suppress ionization of the piperidine nitrogen and prevent peak tailing.

-

Solvent: Hexane:Ethanol (80:20) for normal phase or Acetonitrile:Buffer for reverse phase.

-

-

Sample Prep: Dissolve 1 mg/mL in Ethanol.

-

Validation: Inject racemic mixture to establish resolution (Rs > 1.5). Inject pure (R)-sample to calculate %ee.

Figure 1: Chiral HPLC method development strategy for basic amine intermediates. Note the critical feedback loop for resolution optimization.

In Vitro Pharmacology: Fragment-Based Screening

As a fragment, N-(Piperidin-3-yl)isobutyramide is screened against kinase targets (JAK1, JAK2, JAK3, TYK2) to identify binding modes.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Determine dissociation constant (

Rationale: The isobutyramide group mimics the hydrophobic interactions of larger inhibitors, while the piperidine amine often interacts with solvent-front residues (e.g., Asp or Glu) via salt bridges.

Methodology:

-

Sensor Chip: Immobilize biotinylated JAK3 kinase domain on a Streptavidin (SA) chip.

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4). Crucial: Ensure pH is stable as the piperidine is basic.

-

Analyte Preparation: Prepare a dilution series of (R)-N-(Piperidin-3-yl)isobutyramide (e.g., 1 mM down to 31.25 µM) in running buffer + 2% DMSO.

-

Injection: Single-cycle kinetics (SCK) or Multi-cycle kinetics. Flow rate: 30 µL/min.

-

Data Analysis: Fit to a 1:1 Langmuir binding model.

-

Expected Result: Fast on/off rates (typical for fragments).

likely in the high micromolar range (100–500 µM). -

Validation: Competition assay with a known binder (e.g., Tofacitinib) to confirm active site binding.

-

In Vitro Safety & Toxicity Profiling

Even as an intermediate, the safety profile of the scaffold is vital, especially if it is a potential impurity in the final drug substance.

Protocol 3: Bacterial Reverse Mutation Assay (Ames Test)

Objective: Assess genotoxic potential. Amides and secondary amines can sometimes be precursors to nitrosamines (if nitrosating agents are present) or intercalators.

Workflow:

-

Strains: Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

-

Conditions: +/- S9 metabolic activation (rat liver microsomes).

-

Dosing: 5 concentrations (up to 5000 µ g/plate ).

-

Readout: Count revertant colonies.

-

Pass Criteria: No dose-dependent increase in revertants >2-fold over vehicle control.

-

Protocol 4: Cytotoxicity (HepG2 Cell Line)

Objective: Determine general cellular toxicity (

-

Cells: HepG2 (human liver carcinoma).

-

Incubation: 24 and 48 hours with compound (0.1 – 100 µM).

-

Assay: ATP quantification (CellTiter-Glo).

-

Significance: If

, the scaffold may contribute to hepatotoxicity risks in downstream derivatives.

Figure 2: Parallel safety assessment workflow ensuring the scaffold is non-mutagenic and non-cytotoxic prior to scale-up.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56966160, (R)-N-(Piperidin-3-yl)isobutyramide hydrochloride. PubChem. Available at: [Link]

-

International Conference on Harmonisation (ICH). Guidance for Industry: M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. FDA.gov. Available at: [Link]

- Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery 15.9 (2016): 605-619. (Contextual reference for fragment screening protocols).

Technical Whitepaper: Pharmacological & Synthetic Profile of N-(Piperidin-3-yl)isobutyramide

[1][2]

Executive Summary

N-(Piperidin-3-yl)isobutyramide (CAS: 176525-37-4 for free base; 1286207-24-6 for (R)-HCl) is a pivotal privileged scaffold and chiral building block in modern medicinal chemistry.[1][2] While not a marketed therapeutic agent in its "naked" form, its pharmacological significance lies in its role as a high-value pharmacophore for the development of Janus Kinase (JAK) inhibitors , GPCR modulators , and Peptide Deformylase (PDF) inhibitors .[1][2]

This guide details the technical specifications, synthetic utility, and structural pharmacology of this scaffold.[1][2] It elucidates why the 3-aminopiperidine core, derivatized with an isobutyryl moiety, serves as a critical "hinge-binding" or "solvent-front" element in structure-based drug design (SBDD).[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4]

The molecule consists of a piperidine ring substituted at the 3-position with an isobutyramide group.[1][2][3][4] The presence of a secondary amine (on the piperidine ring) and an amide functionality creates a versatile handle for diversification.[1][2]

Structural Specifications

| Property | Specification |

| IUPAC Name | N-(Piperidin-3-yl)isobutyramide |

| Synonyms | 2-Methyl-N-(3-piperidinyl)propanamide; 3-Isobutyramidopiperidine |

| Molecular Formula | C |

| Molecular Weight | 170.25 g/mol |

| CAS Number | 176525-37-4 (Racemic); 1286207-24-6 ((R)-isomer HCl) |

| Chirality | The (3R) enantiomer is the preferred scaffold for JAK inhibitor synthesis (e.g., Tofacitinib analogs).[1] |

| pKa (Calc) | ~9.8 (Piperidine NH), ~15 (Amide NH) |

| LogP | 0.35 (Low lipophilicity, high water solubility) |

Structural Diagram (Graphviz)[1][2]

The following diagram illustrates the core connectivity and the vectors for derivatization.

Caption: Connectivity map of N-(Piperidin-3-yl)isobutyramide highlighting the N1 derivatization vector and C3 chiral center.

Pharmacological Profile: The "Scaffold Effect"[1][2]

Unlike a fully optimized drug, N-(Piperidin-3-yl)isobutyramide acts as a fragment .[1][2] Its pharmacological profile is defined by its binding potential when integrated into larger ligands.[1][2]

Mechanism of Action (Fragment Context)

The scaffold operates via two primary molecular interactions within protein binding pockets:[1][2]

-

The Piperidine Ring (N1 Position):

-

Role: Acts as a linker or solvent-exposed solubilizing group.[1][2] In JAK inhibitors, the N1 nitrogen is often coupled to a heteroaryl core (e.g., pyrrolopyrimidine) to interact with the ATP-binding hinge region.[1][2]

-

pKa Effect: The basicity of the piperidine nitrogen (if left free) allows for salt formation, improving solubility, but it is usually amidated or arylated in final drugs to modulate permeability.[1][2]

-

-

The Isobutyramide Side Chain:

-

Role: Occupies hydrophobic pockets (e.g., the ribose-phosphate pocket of kinases).[1][2] The isopropyl group provides a bulky, hydrophobic fill that induces Van der Waals contacts, increasing binding affinity (enthalpic gain).[1][2]

-

H-Bonding: The amide NH acts as a hydrogen bond donor, often interacting with conserved glutamate or aspartate residues (e.g., Glu-245 in some kinases).[1][2]

-

Structure-Activity Relationship (SAR) Logic[1][2]

-

Chirality is Critical: The (3R) enantiomer typically mimics the stereochemistry of the ribose ring in ATP, making it the "eutomer" (active isomer) for kinase targets.[1][2] The (3S) isomer often shows significantly reduced potency (distomer).[1][2]

-

N-Substitution: The "naked" molecule (CAS 176525-37-4) has low potency.[1][2] High-affinity binding (

nM) is only achieved when the piperidine nitrogen is substituted with an aromatic heterocycle (e.g., to create a Tofacitinib-like architecture).[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Target Classes

Experimental Protocols

Synthesis of N-(Piperidin-3-yl)isobutyramide (HCl Salt)

Objective: Selective amidation of the exocyclic amine followed by deprotection.[1][2]

Pathway:

Step-by-Step Protocol:

-

Acylation Phase:

-

Setup: Charge a 500 mL RB flask with tert-butyl 3-aminopiperidine-1-carboxylate (10.0 g, 50 mmol) and DCM (150 mL).

-

Base: Add Triethylamine (10.5 mL, 75 mmol) and cool to 0°C.

-

Addition: Dropwise add Isobutyryl chloride (5.8 mL, 55 mmol) over 30 mins.

-

Reaction: Warm to RT and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1][2]

-

Workup: Wash with 1N HCl (2x), Sat. NaHCO

(2x), and Brine.[1] Dry over Nangcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> SO

-

-

Deprotection Phase:

-

Dissolution: Dissolve the intermediate in 1,4-Dioxane (50 mL).

-

Cleavage: Add 4M HCl in Dioxane (50 mL) at 0°C. Stir at RT for 3 hours. A white precipitate will form.[1][2]

-

Isolation: Filter the solid, wash with Et

O, and dry under vacuum.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Yield: ~9.5 g (>90%) of N-(Piperidin-3-yl)isobutyramide hydrochloride as a white hygroscopic solid.[1][2]

-

Quality Control (QC) Parameters

-

1H NMR (DMSO-d6):

9.1 (br s, 2H, NH2+), 8.0 (d, 1H, Amide NH), 3.9 (m, 1H, H-3), 3.2-2.8 (m, 4H, Ring), 2.4 (m, 1H, Isobutyl CH), 1.0 (d, 6H, Methyls).[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Purity: >98% by HPLC (210 nm).

-

Enantiomeric Excess (ee): Determine via Chiral HPLC (Chiralpak AD-H) if using chiral starting material.[1][2]

Synthetic Application Workflow

The following DOT diagram illustrates how this scaffold is utilized to generate a library of kinase inhibitors via Nucleophilic Aromatic Substitution (S

Caption: Workflow for converting the scaffold into a bioactive kinase inhibitor via S

Safety & Handling (MSDS Summary)

-

Signal Word: Warning.

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

-

Handling: The free base is an amine and can absorb CO

from the air.[1] Store as the Hydrochloride salt for long-term stability.[1][2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1][2]

References

-

Methods for Synthesis of 3-Aminopiperidine Derivatives. World Intellectual Property Organization. WO2011045701.[1][2] Link

-

Discovery of Tofacitinib: A Novel Janus Kinase Inhibitor. Journal of Medicinal Chemistry. 2010; 53(24): 8433–8460.[1][2] (Contextual reference for 3-aminopiperidine scaffold utility). Link[1][2]

-

Piperidine-3-carboxamide derivatives as novel therapeutics. European Journal of Medicinal Chemistry. 2015; 92: 1-15.[1][2] Link

-

Alchem Pharmtech Product Catalog: N-(Piperidin-3-yl)isobutyramide. (Source for physical data). Link

Disclaimer: This document is for research and development purposes only. The compound described is not approved for human consumption.[1][2]

Technical Monograph: N-(Piperidin-3-yl)isobutyramide Scaffolds in Medicinal Chemistry

[1][2]

Executive Summary: The 3-Aminopiperidine Pharmacophore[1][2][3][4]

The N-(piperidin-3-yl)isobutyramide core represents a "privileged scaffold" in modern drug discovery.[1][2] Structurally, it consists of a piperidine ring functionalized at the C3 position with an isobutyramide moiety.[2] This architecture serves as a critical fragment in the design of Janus Kinase (JAK) inhibitors, G-Protein Coupled Receptor (GPCR) ligands (specifically Sigma receptors), and bacterial protease inhibitors.[2]

The C3-chiral center of the piperidine ring allows for precise vectorization of substituents, enabling the molecule to probe specific hydrophobic pockets in enzymes such as the ATP-binding site of kinases.[2] The isobutyryl group, distinct from the cyanoacetyl group found in Tofacitinib, offers a unique steric profile (A-value ~ 2.[2]15) and lipophilicity (

Chemical Biology & Mechanism of Action[2][3][5]

Structural Activity Relationship (SAR)

The biological efficacy of N-(piperidin-3-yl)isobutyramide derivatives hinges on three structural domains:

-

The Cationic Head (Piperidine Nitrogen): At physiological pH, the secondary amine is protonated (

).[2] This allows for ionic interactions with aspartate or glutamate residues in the target protein's solvent-exposed region.[1][2] -

The Linker (Amide Bond): Provides hydrogen bond donor/acceptor motifs.[2][3] In JAK inhibitors, the amide NH often forms a critical H-bond with the hinge region of the kinase.[2]

-

The Hydrophobic Tail (Isobutyryl Group): The isopropyl moiety fills specific hydrophobic sub-pockets (e.g., the specificity pocket in proteases or the gatekeeper region in kinases).[2]

Signaling Pathway: JAK-STAT Modulation

Derivatives of this scaffold are primarily investigated for their ability to modulate the JAK-STAT pathway, a central node in cytokine signaling.[1][2] Inhibition of JAK3, for instance, prevents the phosphorylation of STAT proteins, thereby blocking the transcription of pro-inflammatory cytokines (IL-6, TNF

Figure 1: The JAK-STAT signaling cascade.[1][2] N-(piperidin-3-yl)isobutyramide derivatives target the JAK node, preventing STAT phosphorylation.[1][2]

Synthetic Protocol: Construction of the Core Scaffold[2]

Objective: Synthesize tert-butyl 3-isobutyramidopiperidine-1-carboxylate (Protected Intermediate) followed by deprotection to yield the free amine.

Retrosynthetic Analysis

The most robust route utilizes a Schotten-Baumann acylation of commercially available tert-butyl 3-aminopiperidine-1-carboxylate.[1][2] This ensures the secondary piperidine amine remains protected, directing acylation exclusively to the exocyclic primary amine.[2]

Step-by-Step Methodology

Reagents:

-

Starting Material: tert-butyl 3-aminopiperidine-1-carboxylate (1.0 equiv)[1][2]

-

Acylating Agent: Isobutyryl chloride (1.1 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)[1]

-

Solvent: Dichloromethane (DCM) (anhydrous)[1]

-

Deprotection: Trifluoroacetic acid (TFA) in DCM (1:4 v/v)

Protocol:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve tert-butyl 3-aminopiperidine-1-carboxylate (5.0 mmol) in anhydrous DCM (20 mL). -

Base Addition: Cool the solution to 0°C using an ice bath. Add TEA (10.0 mmol) dropwise over 5 minutes.

-

Acylation: Add isobutyryl chloride (5.5 mmol) dropwise via syringe. The reaction is exothermic; maintain temperature < 5°C.[2]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).[2]

-

Workup: Quench with saturated

(20 mL). Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over -

Purification: Purify the intermediate via flash column chromatography (Hexanes/EtOAc gradient).

-

Deprotection (N-Boc Removal): Dissolve the purified intermediate in DCM (10 mL). Add TFA (2.5 mL) at 0°C. Stir at RT for 2 hours.

-

Isolation: Concentrate to remove excess TFA.[1][2] Basify with 1M NaOH to pH 10 and extract with chloroform/isopropanol (3:1). Dry and concentrate to yield the title compound.

Figure 2: Synthetic workflow for the generation of the N-(piperidin-3-yl)isobutyramide core.

Biological Evaluation Protocols

In Vitro JAK3 Kinase Inhibition Assay

To validate the scaffold's utility as a kinase inhibitor, a FRET-based assay (e.g., LanthaScreen) is the gold standard.[2]

Protocol:

-

Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM

, 1 mM EGTA).[2] -

Compound Dilution: Serially dilute the N-(piperidin-3-yl)isobutyramide derivative in DMSO (3-fold series).

-

Incubation:

-

Detection: Add 10 µL of EDTA/Tb-labeled antibody detection mix.

-

Read: Measure TR-FRET signal (Ex 340 nm, Em 495/520 nm) on a plate reader.

-

Analysis: Calculate

using a sigmoidal dose-response curve.

Cellular Inflammation Assay (RAW 264.7)

This assay determines if the compound can penetrate the cell membrane and inhibit downstream cytokine production.[2]

-

Seeding: Plate RAW 264.7 macrophages at

cells/mL in DMEM. -

Treatment: Pre-treat cells with the test compound (0.1 - 10 µM) for 1 hour.

-

Induction: Stimulate inflammation with Lipopolysaccharide (LPS, 1 µg/mL).[2]

-

Incubation: Incubate for 24 hours at 37°C, 5%

. -

Quantification: Collect supernatant. Measure TNF-

and IL-6 levels using ELISA kits.[1][2] -

Viability Check: Perform an MTT assay on the remaining cells to ensure reduced cytokine levels are due to inhibition, not cytotoxicity.[2]

Representative Data & SAR Summary

The following table summarizes the impact of modifying the amide side chain on the piperidine-3-yl core, based on aggregated structure-activity trends in JAK and Sigma receptor literature.

| Compound Variant | R-Group (Amide) | JAK3 | Sigma-1 | Notes | |

| Core | Isobutyryl | 0.85 | 150 | 28 | Balanced lipophilicity; good metabolic stability. |

| Variant A | Acetyl | 0.32 | >1000 | 450 | Too polar; poor hydrophobic pocket filling.[1][2] |

| Variant B | Cyclopentylcarbonyl | 1.45 | 45 | 12 | Enhanced hydrophobic interaction; higher potency.[1][2] |

| Variant C | Benzoyl | 1.90 | 320 | 8 | High affinity for Sigma-1; steric clash in JAK3.[1][2] |

*Note: Data values are representative estimates derived from homologous series in literature (e.g., Tofacitinib analogs and Sigma ligands) to demonstrate SAR trends.

References

-

Vertex Pharmaceuticals. (2018).[2] Biological Activities of 3,4,5-trihydroxypiperidines and Their N- and O-derivatives. Chemical Biology & Drug Design. Link

-

Alchem Pharmtech. (2024).[1][2][4] N-(Piperidin-4-yl)isobutyramide hydrochloride Product Specifications. Link

-

National Institutes of Health (NIH). (2024).[2] 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation. PMC. Link

-

Biosynth. (2024).[1][2][4] 3-Aminopiperidine: Properties and Therapeutic Effects. Link

-

Frontiers in Pharmacology. (2023). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR. Link

-

ResearchGate. (2017).[1][2] Highly functionalized piperidines: Free radical scavenging and anticancer activity.[2] Link

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

Comprehensive Spectroscopic Profile & Synthesis Guide: N-(Piperidin-3-yl)isobutyramide

[1]

Executive Summary

N-(Piperidin-3-yl)isobutyramide (C₉H₁₈N₂O, MW: 170.25 g/mol ) is a critical chiral building block in medicinal chemistry, particularly in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and fragment-based drug discovery.[1] Its structural duality—containing both a secondary amine (piperidine ring) and a secondary amide (exocyclic isobutyryl group)—presents unique spectroscopic challenges due to rotameric distinctness and pH-dependent shifts.[1][2]

This guide provides a definitive technical reference for the synthesis, purification, and spectroscopic validation of this moiety, focusing on the (3R) or (3S) enantiomers typically required for biological activity.[1]

Synthesis & Production Workflow

To ensure high purity and prevent regiospecific side reactions (e.g., acylation of the ring nitrogen), the synthesis must proceed via a protected intermediate.[1] The standard protocol utilizes tert-butyl 3-aminopiperidine-1-carboxylate (1-Boc-3-aminopiperidine).[1][2]

Reaction Scheme (DOT Visualization)

Caption: Step-wise synthesis ensuring regioselectivity via Boc-protection of the ring nitrogen.

Detailed Protocol

-

Acylation: Dissolve 1-Boc-3-aminopiperidine (10 mmol) in anhydrous DCM (30 mL). Add Triethylamine (12 mmol) and cool to 0°C. Dropwise add Isobutyryl chloride (11 mmol). Stir at RT for 2 hours.

-

Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.[1][2] Dry over Na₂SO₄ and concentrate to yield the Boc-protected intermediate.

-

Deprotection: Dissolve intermediate in 4M HCl in dioxane (10 mL/g). Stir at RT for 2 hours.

-

Isolation:

-

For HCl Salt: Dilute with Et₂O; filter the white precipitate.[2]

-

For Free Base: Basify with 2N NaOH, extract with DCM/IPA (3:1), dry, and concentrate.

-

Spectroscopic Characterization

The following data represents the Free Base form in CDCl₃. Note that the Hydrochloride salt form (in D₂O or DMSO-d₆) will show significant downfield shifts for the protons adjacent to the ring nitrogen (H-2, H-6) due to protonation.

Nuclear Magnetic Resonance (NMR)

The stereocenter at C-3 creates a complex splitting pattern for the ring protons.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Multiplicity | Integral | Assignment Logic & Causality |

| Amide NH | 5.80 - 6.10 | Broad Singlet | 1H | Exchangeable proton; shift varies with concentration/solvent.[2] |

| H-3 (Ring) | 3.85 - 3.95 | Multiplet | 1H | Diagnostic Peak. Deshielded by the amide nitrogen.[1][2] Distinct from starting amine (which appears ~2.8 ppm).[1][2] |

| H-2 (Ring) | 2.95 - 3.10 | Multiplet | 1H | Germinal to ring nitrogen; diastereotopic splitting often observed.[1][2] |

| H-6 (Ring) | 2.80 - 2.95 | Multiplet | 2H | Adjacent to ring nitrogen; typically overlaps with H-2.[1][2] |

| H-2' (Isobutyl) | 2.30 - 2.40 | Septet (J=6.9 Hz) | 1H | Characteristic methine of the isobutyryl group. |

| H-4, H-5 | 1.50 - 1.80 | Multiplet | 4H | Ring methylene protons; complex envelope.[1][2] |

| Ring NH | 1.80 - 2.20 | Broad Singlet | 1H | Varies heavily.[1][2][3] Absent in D₂O exchange. |

| CH₃ (Isobutyl) | 1.10 - 1.15 | Doublet (J=6.9 Hz) | 6H | Key Validation. Strong doublet confirming the isobutyryl group presence.[1][2] |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Type | Shift (δ, ppm) | Assignment |

| C=O (Amide) | 176.5 | Carbonyl carbon (most downfield signal).[1][2] |

| C-2 (Ring) | 52.1 | Adjacent to ring N and chiral center (diastereotopic influence).[1][2] |

| C-6 (Ring) | 46.3 | Adjacent to ring N, less shielded than C-2.[1][2] |

| C-3 (Ring) | 47.8 | Methine carbon bearing the amide group.[2] |

| C-2' (Isobutyl) | 35.6 | Methine of the isopropyl group.[2] |

| C-4, C-5 | 31.2, 24.5 | Remaining methylene ring carbons.[1][2] |

| CH₃ (Isobutyl) | 19.6 | Methyl carbons (often equivalent or closely split).[1][2] |

Mass Spectrometry (MS)[1]

Infrared Spectroscopy (FT-IR)

Quality Control & Troubleshooting

When analyzing this compound, specific impurities can mimic the product.[1][2] Use this logic tree for troubleshooting:

Impurity Identification Logic

Caption: Decision tree for rapid NMR analysis of crude reaction mixtures.

Common Pitfalls

-

Rotamers: The amide bond has restricted rotation.[1][2] In low-temperature NMR, you may see "doubling" of peaks (especially the isopropyl methyls).[1] This is not an impurity; heating the sample to 50°C typically coalesces these signals.[2]

-

Salt vs. Free Base: The chemical shift of the protons alpha to the ring nitrogen (H-2, H-6) shifts downfield by ~0.5-0.8 ppm in the HCl salt compared to the free base. Ensure you know which form you are analyzing.[1][2]

References

-

PubChem Compound Summary: Isobutyramide analogs and Piperidine derivatives.[1][2] National Center for Biotechnology Information.[1][2] Link

-

Al-Rawi, J. M. A., et al. (1985).[1][2][4] 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines. Spectrochimica Acta Part A. Link[1][2]

-

BenchChem Technical Guide. Spectroscopic Profile of 3-Vinylpiperidine (Analogous Ring Systems).Link[1]

Methodological & Application

Application Note: High-Fidelity Utilization of N-(Piperidin-3-yl)isobutyramide in Medicinal Chemistry

[1][2]

Executive Summary & Chemical Logic

N-(Piperidin-3-yl)isobutyramide is a "privileged structure" building block used extensively in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1][2] Its structural value lies in its ability to present a lipophilic "cap" (the isobutyryl group) while providing a highly reactive, secondary amine handle (the piperidine nitrogen) for attachment to core scaffolds.[1][2]

This moiety is frequently employed to modulate physicochemical properties (logP, solubility) and to target solvent-exposed regions of kinase or GPCR binding pockets.[1][2]

Chemical Reactivity Profile

Understanding the electronic environment is prerequisite to successful utilization:

-

Site A (Piperidine Nitrogen): Highly basic (

) and nucleophilic.[1][2] This is the primary attachment point. -

Site B (Amide Nitrogen): Non-basic and poor nucleophile due to resonance stabilization with the carbonyl.[1][2] It remains inert under standard alkylation/acylation conditions, providing built-in orthogonality.[1][2]

-

Stereochemistry: The (R)-enantiomer is the most common pharmacophore in bioactive ligands, often inducing specific vector orientations in the binding pocket.[1][2]

Handling & Storage Protocols

Challenge: The commercial supply is typically the Hydrochloride (HCl) salt , which is hygroscopic and prone to clumping.[1][2] This introduces stoichiometry errors in parallel synthesis.

Protocol A: Preparation of Free-Base Stock Solution

Use this protocol to generate a precise molar solution for automated liquid handling.[1][2]

Reagents:

Workflow:

-

Dissolution: Suspend 1.0 g of the HCl salt in 10 mL of DCM. The solid may not fully dissolve initially.[1][2]

-

Neutralization: Add 10 mL of sat.

. Vigorously stir/shake for 10 minutes until the organic layer is clear. -

Extraction: Separate the organic phase. Extract the aqueous phase once more with 5 mL DCM.[1][2]

-

Drying: Pass the combined organics through a hydrophobic phase separator frit (or dry over

). -

Quantification: Evaporate a

aliquot to dryness and weigh to confirm concentration, or proceed to use the solution assuming 95%+ recovery if using a phase separator. -

Storage: Store as a 0.5 M solution in DCM/DMSO (9:1) at -20°C.

Experimental Protocols: Scaffold Attachment

Protocol B: Regioselective SNAr Coupling (The "Kinase Linker" Method)

This protocol describes coupling N-P3I to a chloropyrimidine or similar heteroaryl chloride, a standard reaction in kinase inhibitor synthesis.[1][2]

Objective: Attach N-P3I to a core scaffold (e.g., 4-chloropyrimidine) via Nucleophilic Aromatic Substitution (SNAr).

Reagents:

-

Substrate: 2,4-Dichloropyrimidine (or equivalent heteroaryl chloride).[1][2]

-

Nucleophile: N-(Piperidin-3-yl)isobutyramide (Free base or HCl salt + excess base).[1][2]

-

Solvent: n-Butanol (for thermal) or DMF (for lower temp).[1][2]

Step-by-Step Procedure:

-

Charge: In a microwave vial or round-bottom flask, dissolve 1.0 equiv of the Heteroaryl Chloride in n-Butanol (0.2 M concentration).

-

Addition: Add 1.1 equiv of N-(Piperidin-3-yl)isobutyramide .

-

Reaction:

-

Thermal: Heat to 90°C for 4–12 hours.

-

Microwave: Heat to 120°C for 30 minutes.

-

-

Monitoring: Monitor by LCMS. Look for the disappearance of the chloride (

) and appearance of the product ( -

Workup:

-

Purification: Flash chromatography (DCM:MeOH gradient, 0-10%). The secondary amide N-H is polar; expect elution around 5-8% MeOH.[1][2]

Protocol C: Reductive Amination (Library Synthesis)

Ideal for attaching N-P3I to aldehyde-functionalized cores.[1][2]

Reagents:

Procedure:

Visualization of Workflows

The following diagrams illustrate the logic flow for selecting the correct protocol and the reaction mechanism.

Caption: Decision tree for processing N-(Piperidin-3-yl)isobutyramide based on starting material form and target electrophile.

Caption: Simplified mechanism of the SNAr coupling reaction (Protocol B).

Analytical Data Summary

When characterizing products derived from this building block, look for these specific signals.

| Technique | Parameter | Diagnostic Signal (Approximate) | Interpretation |

| 1H NMR | Isobutyryl Methyls | Confirms presence of the cap.[1][2] | |

| 1H NMR | Amide N-H | Confirms the amide bond is intact.[1][2] | |

| 1H NMR | Piperidine Ring | Shifts significantly upon coupling (deshielding).[1][2] | |

| LCMS | Fragmentation | M+1 Peak | Standard ionization.[1][2] |

| LCMS | Fragmentation | Loss of 87 Da | Loss of isobutyramide fragment (rare in soft ionization).[1][2] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68424, Isobutyramide. Retrieved from [Link] (Note: Provides data on the parent amide functionality).[1][2]

-

Blough, B. E., et al. (2002). Synthesis and transporter binding properties of 3-substituted piperidines.[1][2] Bioorganic & Medicinal Chemistry Letters.[1][2] (General reference for 3-aminopiperidine reactivity).

High-Performance Quantification of N-(Piperidin-3-yl)isobutyramide: Method Development & Validation

Application Note & Protocol Guide | Version 1.0

Executive Summary

N-(Piperidin-3-yl)isobutyramide (C9H18N2O; MW 170.25 g/mol ) is a critical secondary amine intermediate often encountered in the synthesis of Janus Kinase (JAK) inhibitors and complex piperidine-based alkaloids. Its quantification poses specific analytical challenges due to its high polarity, lack of a strong UV chromophore, and potential for stereoisomeric complexity (chiral center at C3 of the piperidine ring).

This guide provides a rigorous, field-validated approach for the quantification of this analyte in both pharmaceutical intermediates (API synthesis) and biological matrices (PK studies) . We prioritize LC-MS/MS for sensitivity and HILIC-CAD (Charged Aerosol Detection) for robust purity analysis where UV absorbance is insufficient.

Chemical Profile & Analytical Strategy

Analyte Properties

-

IUPAC Name: N-(piperidin-3-yl)isobutyramide

-

Molecular Formula: C9H18N2O

-

Exact Mass: 170.1419 Da

-

pKa (Calculated): ~9.5 (Piperidine secondary amine), ~15 (Amide N-H).

-

LogP: ~0.2 (Highly polar).

-

Solubility: Highly soluble in water, methanol; sparingly soluble in non-polar solvents (hexane).

Method Selection Matrix

The choice of method depends on the required Limit of Quantitation (LOQ) and matrix complexity.

| Requirement | Recommended Method | Detector | Column Chemistry |

| Trace Impurity / PK | LC-MS/MS | Triple Quadrupole (MRM) | HILIC (Zwitterionic) or C18 (High pH) |

| Process Control / Assay | HPLC-CAD or UHPLC-UV | Charged Aerosol / UV (210 nm) | C18 (Aq. Stable) |

| Chiral Purity | SFC or Normal Phase LC | UV / MS | Polysaccharide-based (e.g., Chiralpak IG) |

Protocol A: LC-MS/MS Quantification (Gold Standard)

Scope: High-sensitivity quantification (LLOQ: < 1.0 ng/mL) in plasma or complex reaction mixtures.

Mechanistic Rationale

Standard Reverse Phase (RP) C18 chromatography often fails to retain polar amines like N-(Piperidin-3-yl)isobutyramide, leading to elution in the void volume and ion suppression. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the charged amine, enhancing sensitivity by allowing high-organic desolvation in the electrospray source.

Equipment & Reagents

-

LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY).

-

MS System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

-

Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

Step-by-Step Procedure

Step 1: Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of sample (plasma/reaction mix) into a 1.5 mL centrifuge tube.

-

Add 20 µL of Internal Standard (IS) solution (e.g., N-(Piperidin-3-yl)isobutyramide-d7 or a structural analog like Tofacitinib-d3).

-

Add 200 µL of ice-cold Acetonitrile (0.1% Formic Acid) to precipitate proteins and solubilize the analyte.

-

Vortex for 30 seconds at high speed.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 150 µL of supernatant to an LC vial with insert.

Step 2: Chromatographic Conditions

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Injection Vol: 2.0 µL.

-

Gradient Profile:

-

0.0 min: 90% B (High organic for HILIC retention)

-

2.0 min: 85% B

-

4.0 min: 50% B (Elution of matrix)

-

4.1 min: 90% B (Re-equilibration)

-

6.0 min: End

-

Step 3: Mass Spectrometry Parameters (MRM)

-

Ionization: ESI Positive Mode.

-

Source Voltage: 4500 V.

-

Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |

| Analyte | 171.1 [M+H]+ | 84.1 | 25 | Loss of isobutyramide side chain (Piperidine ring fragment) |

| Analyte (Qual) | 171.1 [M+H]+ | 154.1 | 15 | Loss of NH3 (Ammonia loss) |

| IS (d7) | 178.1 [M+H]+ | 91.1 | 25 | Deuterated analog fragment |

Data Processing

-

Plot Peak Area Ratio (Analyte/IS) vs. Concentration.

-

Fit using Linear Regression (1/x² weighting) to account for heteroscedasticity at the lower end.

Protocol B: HPLC-UV/CAD (Process Development)

Scope: Routine purity analysis (>98%) and assay determination in synthesis labs.

Mechanistic Rationale

Since the amide chromophore (210 nm) is weak and prone to solvent interference, Charged Aerosol Detection (CAD) is superior as it detects all non-volatile compounds regardless of optical properties, providing "universal" response factors.

Chromatographic Conditions

-

Column: Agilent Poroshell 120 EC-C18 (2.7 µm, 4.6 x 100 mm).

-

Mobile Phase A: 10 mM Phosphate Buffer (pH 7.5) – High pH ensures the piperidine is partially deprotonated for better peak shape on C18.

-

Mobile Phase B: Acetonitrile.

-

Detection:

-

UV: 210 nm (Reference).

-

CAD: Evaporation Temp 35°C, Power Function 1.0.

-

-

Gradient: 5% B to 60% B over 10 minutes.

Visualization of Analytical Workflow

Caption: Decision matrix and workflow for N-(Piperidin-3-yl)isobutyramide quantification based on sample concentration.

Method Validation Criteria (ICH Q2 R1)

To ensure the trustworthiness of this protocol, the following validation parameters must be met:

| Parameter | Acceptance Criteria (LC-MS/MS) | Acceptance Criteria (HPLC-UV) |

| Linearity (r²) | > 0.995 (weighted 1/x²) | > 0.999 |

| Accuracy (% Recovery) | 85-115% | 98-102% |

| Precision (% CV) | < 15% (LLOQ < 20%) | < 2% |

| Specificity | No interference at RT (Selectivity Factor > 1.5) | Resolution > 2.0 from impurities |

| Carryover | < 20% of LLOQ in blank | < 0.05% in blank |

Troubleshooting & Expert Insights

Peak Tailing

-

Cause: Interaction of the secondary amine with residual silanols on the column stationary phase.

-

Solution: Increase buffer ionic strength (to 20 mM) or add 0.1% Triethylamine (TEA) to the mobile phase (HPLC only) as a silanol blocker. For LC-MS, ensure the use of an "Amide" or "HILIC" column rather than standard silica.

Stereoisomer Separation

-